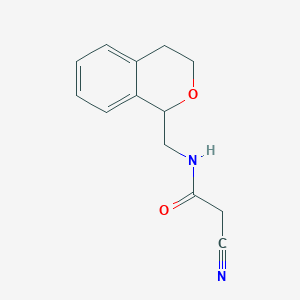![molecular formula C23H22F3N3O3 B4047296 1-(4-acetylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4047296.png)
1-(4-acetylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(4-acetylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C23H22F3N3O3 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.16132606 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metal-Assisted Electrocyclic Reactions
Research demonstrated the utility of metal-assisted electrocyclic reactions involving compounds with similar structural features, illustrating the potential for synthesizing complex molecular frameworks. For instance, a study described the electrocyclic rearrangement of benzil dihydrazone and 2-formylpyridine or 2-acetylpyridine in the presence of cis-Ru(phen)2Cl2, leading to novel cationic species characterized by X-ray crystallography (P. K. Pal, S. Chowdhury, M. Drew, D. Datta, 2000).
Synthesis and Characterization of Complexes
Another area of research involves the synthesis and characterization of complexes with nitrogen-containing ligands. A study detailed the formation of triorganotin(IV) halides adducts with ligands like piperazine, demonstrating their nonionic character and proposing geometric structures based on spectroscopic analysis (K. S. Siddiqi, F. Zaidi, N. Neelam, S. Zaidi, 1982).
Development of PAF Antagonists
Research into the synthesis and structure-activity relationships of piperazine derivatives as PAF antagonists highlights the compound's potential in pharmacological applications, focusing on modifications to improve oral activity and selectivity through structural optimization (E. Carceller, M. Merlos, M. Giral, C. Almansa, J. Bartrolí, J. García-Rafanell, J. Forn, 1993).
Advanced Analytical Techniques
The application of advanced analytical techniques for the determination of novel compounds in biological matrices exemplifies the role of such chemicals in developing therapeutic agents. A study employed high-performance liquid chromatography with mass spectrometric detection to quantify a novel dopamine D4 receptor antagonist, showcasing the compound's potential as an antipsychotic agent (C. Chavez-Eng, M. Constanzer, B. Matuszewski, 1997).
Polymer Synthesis
The chemical compound has also found applications in the synthesis of polymers with expanded π-conjugation systems, illustrating the versatility of piperazine derivatives in materials science. Research into the ring-opening copolymerization of pyridinium salts with piperazine to create ionic polymers is a testament to this versatility, highlighting the potential for electronic and optical materials development (I. Yamaguchi, S. Shingai, Moriyuki Sato, 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3/c1-15(30)16-5-7-18(8-6-16)29-21(31)14-20(22(29)32)28-11-9-27(10-12-28)19-4-2-3-17(13-19)23(24,25)26/h2-8,13,20H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQWYFCQDCLDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4047214.png)
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4047221.png)
![ethyl 1-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B4047234.png)
![2-(4-ethoxyphenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B4047241.png)

![11-(5-methyl-2-furyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4047249.png)

![N-[2-(methylthio)phenyl]-2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetamide](/img/structure/B4047259.png)
![2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B4047268.png)

![1-(2-fluorophenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4047292.png)
![3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4047301.png)
![N-[4-(butan-2-yl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4047309.png)
![1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4047315.png)
